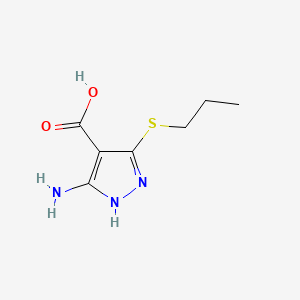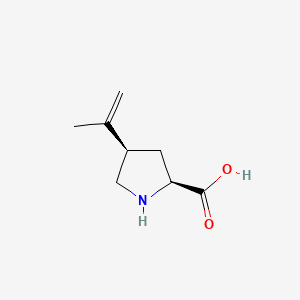![molecular formula C8H12N4O B568194 (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one CAS No. 111197-30-9](/img/structure/B568194.png)
(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[63002,5]undec-9-en-4-one is a complex organic compound with a unique structure that combines elements of azetidine, triazole, and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring, followed by the construction of the triazole and pyrazine rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine ring structures.
Triazole derivatives: Compounds containing triazole rings.
Pyrazine derivatives: Compounds with pyrazine ring structures.
Uniqueness
What sets (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one apart is its unique combination of azetidine, triazole, and pyrazine rings in a single molecule. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111197-30-9 |
|---|---|
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.211 |
InChI |
InChI=1S/C8H12N4O/c1-8-4-7(13)11(8)2-3-12-6(8)5-9-10-12/h6H,2-5H2,1H3/t6-,8-/m0/s1 |
Clé InChI |
RHDWTIGCJFUDOC-XPUUQOCRSA-N |
SMILES |
CC12CC(=O)N1CCN3C2CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)




